Acetyl-4-iodo-DL-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of organic compounds known as phenylalanine derivatives . These compounds contain phenylalanine or its derivatives resulting from reactions at either the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Acetyl-4-iodo-DL-phenylalanine: is a chemical compound with the molecular formula C11H12INO3 and a molecular weight of 333.10 g/mol .
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for Acetyl-4-iodo-DL-phenylalanine are not readily available in the literature. it can be synthesized through chemical reactions involving the acetylation of 4-iodo-DL-phenylalanine.
- Researchers typically use standard acetylation procedures to introduce the acetyl group onto the phenylalanine backbone.
Chemical Reactions Analysis
Reactions: Acetyl-4-iodo-DL-phenylalanine can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The primary product of acetylation is this compound itself.
Scientific Research Applications
Chemistry: Acetyl-4-iodo-DL-phenylalanine serves as a valuable building block in organic synthesis, especially for creating more complex molecules.
Biology and Medicine: Its derivatives may find applications in drug development, peptide chemistry, and bioconjugation.
Mechanism of Action
- The exact mechanism by which Acetyl-4-iodo-DL-phenylalanine exerts its effects remains an area of ongoing research.
- It may interact with specific molecular targets or participate in metabolic pathways related to phenylalanine metabolism.
Comparison with Similar Compounds
- Unfortunately, detailed comparisons with similar compounds are not readily available in the literature.
Similar Compounds: Other iodinated phenylalanine derivatives and acetylated amino acids.
Properties
Molecular Formula |
C11H12INO3 |
---|---|
Molecular Weight |
333.12 g/mol |
IUPAC Name |
acetyl 2-amino-3-(4-iodophenyl)propanoate |
InChI |
InChI=1S/C11H12INO3/c1-7(14)16-11(15)10(13)6-8-2-4-9(12)5-3-8/h2-5,10H,6,13H2,1H3 |
InChI Key |
ZMUIERDDTOKZIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(=O)C(CC1=CC=C(C=C1)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.